molecular formula C23H26FN5O3 B611704 Vorolanib CAS No. 1013920-15-4

Vorolanib

Numéro de catalogue: B611704
Numéro CAS: 1013920-15-4
Poids moléculaire: 439.5 g/mol
Clé InChI: KMIOJWCYOHBUJS-HAKPAVFJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Vorolanib, also known as CM082 or X-82, is a multi-targeted tyrosine kinase receptor inhibitor . Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) . These receptors play a crucial role in angiogenesis, a process that is often dysregulated in various types of cancer .

Mode of Action

This compound acts by competitively binding to and inhibiting its primary targets, VEGFRs and PDGFRs . This inhibition disrupts the signaling pathways associated with these receptors, leading to a reduction in angiogenesis . As a result, the growth and proliferation of tumor cells, which rely on angiogenesis for nutrient supply, are hindered .

Biochemical Pathways

The inhibition of VEGFRs and PDGFRs by this compound affects multiple biochemical pathways. The VEGF pathway, which is primarily involved in angiogenesis, is one of the most significantly impacted . By inhibiting this pathway, this compound reduces the formation of new blood vessels, thereby limiting the supply of nutrients to tumor cells . This leads to a decrease in tumor growth and can even result in tumor regression .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and tumor cell proliferation . In preclinical studies, this compound has been shown to inhibit the growth of various types of tumors in a dose-dependent manner . Moreover, it has demonstrated the ability to cause complete tumor regression in certain cases .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may vary depending on the specific type of tumor and its genetic makeup. Additionally, individual patient factors, such as liver function, can impact the drug’s metabolism and hence its efficacy

Méthodes De Préparation

La synthèse du CM-082 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. Les voies de synthèse exactes et les méthodes de production industrielle sont exclusives et ne sont pas divulguées publiquement en détail .

Analyse Des Réactions Chimiques

Le CM-082 subit diverses réactions chimiques, impliquant principalement son interaction avec les récepteurs du facteur de croissance endothélial vasculaire et les récepteurs du facteur de croissance dérivé des plaquettes. Ces interactions inhibent la phosphorylation de ces récepteurs et de leurs molécules de signalisation en aval, telles que ERK1/2, AKT et STAT3 . Le composé inhibe également la formation de tubes et la migration cellulaire dans les cellules endothéliales des veines ombilicales humaines .

Applications de la recherche scientifique

Le CM-082 a montré un potentiel important dans la recherche scientifique, en particulier dans les domaines de l'oncologie et de l'ophtalmologie. Il est actuellement en phase II d'essais cliniques pour le traitement de la dégénérescence maculaire liée à l'âge, du cancer de l'ovaire, du cancer du pancréas, du carcinome rénal et d'autres tumeurs solides . La recherche a démontré son efficacité en association avec d'autres médicaments, tels que le géfitinib, pour améliorer l'activité antitumorale dans le cancer du poumon non à petites cellules .

Mécanisme d'action

Le CM-082 fonctionne comme un inhibiteur double ciblant les récepteurs du facteur de croissance endothélial vasculaire et les récepteurs du facteur de croissance dérivé des plaquettes . En inhibant ces récepteurs, le CM-082 perturbe le processus d'angiogenèse, qui est crucial pour la croissance et la prolifération tumorale. Cette inhibition conduit à une réduction de la prolifération des cellules tumorales et à une augmentation de la mort des cellules tumorales .

Comparaison Avec Des Composés Similaires

Activité Biologique

Vorolanib, also known as CM082 or X-82, is a novel multi-targeted tyrosine kinase inhibitor (TKI) that has garnered attention for its potential applications in treating various cancers and retinal diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound primarily targets multiple receptor tyrosine kinases, including:

  • KDR (VEGFR-2) : Involved in angiogenesis.
  • PDGFRβ : Plays a role in cell proliferation and survival.
  • FLT3 : Mutated in certain leukemias, influencing cell growth.
  • C-Kit : Associated with several cancers.

This compound exhibits competitive binding to these kinases, inhibiting their activities effectively. Its selectivity is comparable to that of sunitinib, another well-known TKI. Importantly, this compound has shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation and tube formation in human umbilical vein endothelial cells (HUVECs) in vitro, indicating its anti-angiogenic properties .

Preclinical Studies

In preclinical models, this compound demonstrated significant anti-tumor activity. For instance, it inhibited tumor growth in mouse xenograft models derived from various cancer cell lines such as MV-4-11 (acute myeloid leukemia), A549 (lung cancer), and others. Notably, complete tumor regression was observed in the MV-4-11 model .

Clinical Trials

This compound's clinical efficacy has been evaluated in several studies:

  • Combination Therapy with Everolimus :
    • A phase 1/2 trial assessed this compound combined with everolimus in patients with advanced renal cell carcinoma (RCC). The objective response rate (ORR) was 24.8% for the combination group compared to 10.5% for this compound alone and 8.3% for everolimus alone .
    • Median progression-free survival (PFS) was significantly improved in the combination group (10.0 months) versus everolimus alone (6.4 months) .
  • Monotherapy for Non-Small Cell Lung Cancer (NSCLC) :
    • A phase II study evaluated this compound as monotherapy for advanced NSCLC patients who had undergone prior treatments. The study aimed to determine the six-month PFS rate as a primary endpoint .

Safety Profile

This compound's safety profile appears favorable compared to other TKIs like sunitinib. Common adverse events included:

  • Fatigue: 29%
  • Nausea: 23%
  • Diarrhea: 21%
  • Proteinuria (grade 3): 4%

Most adverse events were of low grade, and no significant toxicities were noted at effective doses . In contrast, sunitinib showed a more pronounced negative impact on body weight at similar doses .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study TypePopulationTreatmentORR (%)PFS (months)Notable Findings
PreclinicalMouse xenograft modelsThis compoundN/AN/AComplete tumor regression in MV-4-11 model
Phase 1/2 Clinical TrialRCC patientsThis compound + Everolimus24.810.0Significant improvement over everolimus alone
Phase II MonotherapyAdvanced NSCLC patientsThis compoundN/ATBDFocus on six-month PFS rate

Propriétés

IUPAC Name

N-[(3S)-1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3/c1-12-19(10-17-16-9-14(24)5-6-18(16)27-21(17)30)25-13(2)20(12)22(31)26-15-7-8-29(11-15)23(32)28(3)4/h5-6,9-10,15,25H,7-8,11H2,1-4H3,(H,26,31)(H,27,30)/b17-10-/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIOJWCYOHBUJS-HAKPAVFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NC2CCN(C2)C(=O)N(C)C)C)C=C3C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)N[C@H]2CCN(C2)C(=O)N(C)C)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013920-15-4
Record name Vorolanib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1013920154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorolanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VOROLANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP8G3I74EL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.